molecular formula C12H14N4O4S2 B132596 Thiophanate-methyl CAS No. 23564-05-8

Thiophanate-methyl

Cat. No.: B132596
CAS No.: 23564-05-8
M. Wt: 342.4 g/mol
InChI Key: QGHREAKMXXNCOA-UHFFFAOYSA-N
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Description

Thiophanate-methyl appears as colorless crystals or light brown powder. (NTP, 1992)
This compound is a member of the class of thioureas that is the dimethyl ester of (1,2-phenylenedicarbamothioyl)biscarbamic acid. A fungicide effective against a broad spectrum of diseases in fruit, vegetables, turf and other crops including eyespot, scab, powdery mildew and grey mould. It has a role as an antifungal agrochemical. It is a member of thioureas, a carbamate ester, a benzimidazole precursor fungicide and a carbamate fungicide. It is functionally related to a 1,2-phenylenediamine.
Thiophanate Methyl can cause female reproductive toxicity and male reproductive toxicity according to The Environmental Protection Agency (EPA).
This compound (TM) is a systemic fungicide. It was first registered to be used as a fungicide by the EPA in 1973. It is effective against a wide range of fungal pathogens including: eyespot and other diseases of cereals;  scab on apples and pears;  Monilia disease and Gloeosporim rot on apples;  Monilia app. On stone fruit;  Canker on fruit trees;  powdery mildews on pome fruit, stone fruit, vegetables, cucurbits, strawberries, vines, roses. Thiophanate methyl is also used on almonds, pecans, tea, coffee, peanuts, soya beans, tobacco, chestnuts, sugar cane, citrus fruit, figs, hops, mulberries, and many other crops.
Nematocide used in livestock;  also has fungicidal properties.

Mechanism of Action

Target of Action

Thiophanate-methyl is a systemically active benzimidazole fungicide . Its primary target is the β-tubulin , a protein that plays a crucial role in cell division, particularly in the formation of the mitotic spindle during mitosis .

Mode of Action

This compound inhibits the synthesis of β-tubulin . By doing so, it disrupts the normal process of cell division in the fungi, leading to their death .

Biochemical Pathways

The inhibition of β-tubulin synthesis affects the mitotic spindle formation, which is a critical part of the cell division process . This disruption in the cell division process leads to the death of the fungi .

Pharmacokinetics

This compound is rapidly and almost completely absorbed after oral administration . It is rapidly excreted, with approximately 47% in urine and approximately 40% in bile within 48 hours of administration . The major urinary metabolite was 5-hydroxycarbendazim sulfate (5-OH-MBC-S) . There is no potential for accumulation . This compound is widely distributed, with the highest levels in the liver and thyroid .

Result of Action

The result of this compound’s action is the death of the fungi . By inhibiting the synthesis of β-tubulin, this compound disrupts the cell division process, leading to the death of the fungi .

Action Environment

It transforms to its primary metabolite carbendazim within a matter of days whether on foliage, in soil, or in water . It has a low aqueous solubility and low volatility . These properties influence the compound’s action, efficacy, and stability in the environment .

Biochemical Analysis

Biochemical Properties

Thiophanate-methyl interacts with β-tubulin, a protein that is crucial for the structure and function of cells . This interaction inhibits the synthesis of β-tubulin, thereby affecting the biochemical reactions within the cell .

Cellular Effects

The effects of this compound on cells are primarily due to its inhibition of β-tubulin synthesis . This can impact cell function, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to β-tubulin and inhibiting its synthesis . This can lead to changes in gene expression and enzyme activity within the cell .

Temporal Effects in Laboratory Settings

This compound is rapidly excreted, with approximately 47% in urine and approximately 40% in bile within 48 hours of administration . The plasma half-lives were 1.6–2.8 hours after a dose of 13 mg/kg bw and 2.4–7.8 hours after a dose of 140–170 mg/kg bw .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages. In a 13-week dietary toxicity study in rats, the no-observed-adverse-effect level (NOAEL) was 13.9 mg/kg bw per day based on haematological changes indicative of slight anaemia, increased thyroid and liver weights, follicular hyperplasia and hypertrophy of the thyroid and hepatocellular hypertrophy .

Metabolic Pathways

This compound is involved in the metabolic pathway that involves β-tubulin . It interacts with this protein and inhibits its synthesis, which can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is widely distributed, with highest levels in liver and thyroid . It is rapidly excreted, indicating that it is transported efficiently within the body .

Subcellular Localization

The exact subcellular localization of this compound is not clearly defined. Given its interaction with β-tubulin, it is likely that it is localized to areas of the cell where β-tubulin is present .

Properties

IUPAC Name

methyl N-[[2-(methoxycarbonylcarbamothioylamino)phenyl]carbamothioyl]carbamate
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InChI

InChI=1S/C12H14N4O4S2/c1-19-11(17)15-9(21)13-7-5-3-4-6-8(7)14-10(22)16-12(18)20-2/h3-6H,1-2H3,(H2,13,15,17,21)(H2,14,16,18,22)
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InChI Key

QGHREAKMXXNCOA-UHFFFAOYSA-N
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Canonical SMILES

COC(=O)NC(=S)NC1=CC=CC=C1NC(=S)NC(=O)OC
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Molecular Formula

C12H14N4O4S2
Record name THIOPHANATE-METHYL
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DSSTOX Substance ID

DTXSID1024338
Record name Thiophanate-methyl
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Molecular Weight

342.4 g/mol
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Physical Description

Thiophanate-methyl appears as colorless crystals or light brown powder. (NTP, 1992), Colorless solid; [Merck Index] Colorless or light brown solid; [CAMEO] Colorless crystalline solid; [MSDSonline], Colorless crystals or light brown powder.
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Sparingly soluble in most organic solvents at 25 °C (2.9 g/100 mL acetone; 7.8X10-1 g/100 mL methanol; 8.4X10-1 g/100 mL ethyl acetate; 7.3X10-2 g/100 mL dichloromethane; 1.8X10-2 g/100 mL n-octanol; 1.1X10-2 g/100 mL xylene; and 4.7X10-5 g/100 mL n-hexane), In acetone 58.1, cyclohexanone 43, methanol 29.2, acetonitrile 24.4, ethyl acetate 11.9 (all in g/kg, 23 °C). Slightly soluble in hexane., Thiophanate methyl is slightly soluble in most organic solvents... ., Soluble in acetone, methanol, chloroform and acetonitrile., For more Solubility (Complete) data for THIOPHANATE METHYL (6 total), please visit the HSDB record page.
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Vapor Pressure

less than 0.0000001 mmHg at 68 °F (NTP, 1992), 0.00000007 [mmHg], 7.13X10-8 mm Hg at 25 °C, <0.0000001 mmHg
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Mechanism of Action

As a class of compounds, thiocarbamates do not produce consistent cholinesterase inhibition patterns. In the rat subchronic toxicity study, serum cholinesterase activity was increased in males by 22-38% relative to controls but decreased in females by 25-28% at >/= 293.2 mg/kg/day. In the rat chronic toxicity/carcinogenicity study, males showed increases in serum ChE at 280.6 mg/kg/day (HDT) at 6 and 12 months (41-42%) whereas at 24 months, it was decreased (-38%). ChE activity in females was slightly decreased (18035%) at 6 and 12 months at >/= 63.5 mg/kg/day ... /thiocarbamates/, In order to characterize the mechanism of thyroid tumorigenesis, a series of short term studies were undertaken to determine whether TM had antithyroid activity. These studies demonstrated that TM caused liver and thyroid enlargement, increased circulating TSH and decreased T3/T4 after 2 to 8 days' treatment with TM at 6000 ppm (equivalent to the HDT in the rat chronic toxicity/carcinogenicity study). Some liver microsomal enzymes, including UDP-glucuronosyltransferase, were increased. The effects on liver and thyroid weight were reversible, but reversibility of the alterations in circulating hormone levels and on microscopic effects were not evaluated. Supplementation of treated animals with T4 prevented thyroid enlargement and increased TSH but did not prevent liver enlargement. TM also appeared to have a mild inhibitory effect on microsomal thyroid peroxidase. These data were considered necessary to adequately support this mechanism.
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Color/Form

Colorless crystals, Colorless prisms, Colorless crystalline solid

CAS No.

23564-05-8
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Melting Point

342 °F (Decomposes) (NTP, 1992), 172 °C (decomposes), MP: 181.5 - 182.5 °C, 342 °F
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does thiophanate-methyl exert its fungicidal activity?

A1: this compound itself has low intrinsic fungicidal activity. It acts as a pro-fungicide, converting to its active metabolite, methyl 2-benzimidazolecarbamate (MBC), within the fungal cells []. MBC binds to β-tubulin, a protein crucial for microtubule formation, which are essential for various cellular processes including cell division [, , , , , , ]. Disruption of microtubule assembly by MBC ultimately leads to fungal cell death.

Q2: What is the primary mechanism of resistance to this compound in fungi?

A2: The most common mechanism of this compound resistance involves point mutations in the β-tubulin gene, specifically the TUB2 gene in many fungal species [, , , , , ]. These mutations alter the structure of the β-tubulin binding site, reducing MBC binding affinity and conferring resistance.

Q3: Is there a specific mutation commonly associated with this compound resistance?

A3: Yes, a glutamic acid to alanine substitution at codon 198 (E198A) of the TUB2 gene is frequently reported in various this compound-resistant fungi, including Sclerotinia homoeocarpa and Colletotrichum cereale [, , ]. Other mutations, such as a phenylalanine to tyrosine substitution at position 200 (F200Y) in Colletotrichum cereale, have also been linked to resistance [].

Q4: How widespread is this compound resistance in fungal populations?

A5: this compound resistance varies considerably depending on location, crop, and fungicide application history. Studies have reported high resistance frequencies in Botrytis cinerea, Colletotrichum cereale, and Sclerotinia homoeocarpa populations from various regions, particularly in intensively managed turfgrasses [, , , , , , ].

Q5: Are there standardized methods to assess this compound sensitivity in fungi?

A6: Yes, researchers commonly use in vitro methods like mycelial growth assays to determine fungicide sensitivity. This involves measuring the fungus's growth on media amended with various this compound concentrations. The effective concentration that inhibits 50% of mycelial growth (EC50) is often used to compare sensitivities between isolates [, , , , , , , ].

Q6: What are discriminatory doses, and how are they used for this compound?

A7: Discriminatory doses are specific fungicide concentrations chosen to distinguish between sensitive and resistant isolates. For this compound, a concentration of 10 μg/ml is frequently used in studies to identify resistant Sclerotinia homoeocarpa and Colletotrichum cereale isolates [, , ].

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